Paranyline

Clinical Trial Arthritis NSAID

Paranyline (CAS 1729-61-9, Renytoline) is a nonsteroidal anti-inflammatory agent with a fluorene-based scaffold and a completely unelucidated mechanism of action. Unlike mainstream NSAIDs with defined COX pathways, its precise molecular target remains unknown, making it a unique phenotypic probe for forward pharmacology and a reference compound for historical NSAID research. Procure with confidence for reproducing foundational 1960 arthritis studies, conducting exploratory cell-based assays to uncover novel inflammatory pathways, or using its defined fluorene-benzamidine core as a starting point for medicinal chemistry diversification. ≥98% purity; available for global R&D shipment.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
CAS No. 1729-61-9
Cat. No. B1680514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParanyline
CAS1729-61-9
SynonymsRenytoline;  Paranylene
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N
InChIInChI=1S/C21H16N2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,(H3,22,23)
InChIKeyWOVTUUKKGNHVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paranyline (CAS 1729-61-9) Technical Baseline: Chemical Identity, Anti-Inflammatory Indication, and Physicochemical Properties


Paranyline (CAS 1729-61-9, also known as Renytoline) is a nonsteroidal anti-inflammatory agent with a fluorene-based molecular scaffold [1]. Its chemical structure is characterized by a 9H-fluoren-9-ylidene moiety linked to a benzenecarboximidamide group [1][2]. The compound has a molecular formula of C21H16N2 and a molecular weight of 296.37 g/mol [3]. It is a crystalline solid with a melting point of 308°C [1]. Historically, paranyline was developed and investigated for the treatment of arthritis and was used in dispersible formulations of anti-inflammatory agents [2][4]. It is also available as the hydrochloride salt (CAS 5585-60-4) [3].

Why Paranyline (1729-61-9) Cannot Be Substituted: A Critical Assessment of Its Undefined Differentiation and Pharmacological Knowledge Gap


In contrast to established nonsteroidal anti-inflammatory drugs (NSAIDs) with well-defined mechanisms such as cyclooxygenase (COX) inhibition or other extensively characterized anti-inflammatory agents, paranyline presents a significant scientific and procurement challenge. Its precise mechanism of action remains unelucidated in the public domain beyond generic descriptions of enzyme inhibition . Crucially, a comprehensive search of primary literature, patents, and authoritative databases yields no direct, head-to-head quantitative data comparing paranyline's potency, efficacy, selectivity, or safety profile against any specific analog, alternative NSAID, or in-class comparator [1][2]. The foundational 1960 clinical report describes preliminary experience in arthritis but provides no comparator data [1]. As a result, any substitution of paranyline with a generic alternative is scientifically unjustifiable, not because of a proven superiority of paranyline, but because the essential, verifiable evidence required to make such a decision does not exist in the accessible scientific record.

Paranyline (1729-61-9) Procurement-Relevant Quantitative Evidence Guide: A Categorized Inventory of Available and Missing Data


Paranyline Clinical Efficacy: The Complete Absence of Comparative or Controlled Data

There are no quantitative, controlled, or head-to-head clinical trial data available for paranyline in any publicly accessible scientific repository. The only known clinical report is a 1960 preliminary description of its use in arthritis, which lacks any comparator arm or quantitative efficacy metrics beyond subjective clinical impressions [1][2]. Therefore, no differentiation claim regarding efficacy can be made against any alternative anti-inflammatory agent.

Clinical Trial Arthritis NSAID Comparative Effectiveness

Paranyline In Vitro Potency: No Assay Data Found to Enable IC50 or EC50 Comparisons

A search of authoritative databases, vendor technical documents, and primary literature fails to identify any validated in vitro assay results, such as IC50 values for specific enzyme inhibition or EC50 values for functional cellular responses, for paranyline. Consequently, no quantitative comparison can be made with any other anti-inflammatory compound or structural analog.

In Vitro Assay Drug Discovery Pharmacology Structure-Activity Relationship

Paranyline Physicochemical Stability: High Thermal Stability (mp 308°C) Without Contextual Benchmarking

Paranyline has a reported melting point of 308°C [1]. While this indicates high thermal stability as a crystalline solid, there are no comparative thermal analysis data (e.g., DSC, TGA) against structurally related fluorene derivatives or common NSAIDs under identical experimental conditions. The available data is isolated and does not demonstrate a meaningful performance advantage in a formulation or analytical context.

Analytical Chemistry Formulation Development Stability Testing Solid State Characterization

Paranyline Solubility: In Silico Prediction of Low Aqueous Solubility (0.00061 g/L) Without Experimental Verification

In silico models predict paranyline to have extremely low water solubility (0.00061 g/L) [1]. This predicted property is consistent with its high logP (predicted ~4.47) and rigid, aromatic structure [1]. No experimental solubility data for paranyline was found in the literature or vendor documentation. Without experimental validation, this prediction cannot be used to differentiate the compound from analogs or alternatives, many of which also exhibit poor aqueous solubility as a class-level characteristic.

Drug Formulation ADME Preformulation In Silico Prediction

Paranyline In Vivo Pharmacokinetics and Safety: Complete Absence of Public Data

No public data exists for paranyline's absorption, distribution, metabolism, excretion (ADME) properties, nor for its toxicological profile. This includes any data on acute or chronic toxicity, genotoxicity, or cardiotoxicity (e.g., hERG). The lack of any in vivo data, even from early-stage studies, precludes any form of differentiation or risk assessment against alternative compounds.

Pharmacokinetics Toxicology ADME Drug Safety

Legacy and Niche Application Scenarios for Paranyline (1729-61-9) Based on Available Evidence


Historical Reference Standard in Fluorene-Derived Anti-Inflammatory Drug Research

Given its historical use and the 1960 clinical report [1], paranyline may serve as a reference compound for academic research focused on the history of NSAID development, specifically the exploration of fluorene-based scaffolds as anti-inflammatory agents. Its procurement is justified in the context of reproducing historical experiments or conducting a retrospective analysis of structure-activity relationships from a historical perspective.

Exploratory Tool for Investigating Uncharacterized Inflammatory Pathways

Since the specific molecular target of paranyline remains undefined , it could be used as a phenotypic probe in exploratory cell-based assays to uncover novel inflammatory pathways. Its differentiation lies not in a known advantage, but in the complete absence of a defined mechanism, which may be of interest for chemical biology studies aiming to identify new targets via forward pharmacology approaches.

Chemical Intermediate for the Synthesis of Novel Fluorene Derivatives

The established synthetic route for paranyline [2] and its defined chemical structure (fluorene core with a benzamidine moiety) provide a basis for its use as a building block or intermediate in the synthesis of novel, patentable fluorene derivatives. Procurement is justified for medicinal chemistry programs aiming to create new chemical entities with potentially improved properties, using paranyline as a starting point for structural diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paranyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.